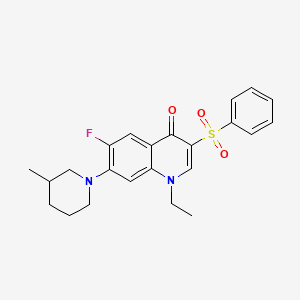

N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide, also known as EOMBS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. EOMBS has been used in various studies to investigate the role of carbonic anhydrase in different biological processes.

科学的研究の応用

Synthesis of β-Lactam Antibiotics

The compound is used in the synthesis of N-(4-ethoxyphenyl) azetidin-2-ones , which are key intermediates in the production of β-lactam antibiotics . These antibiotics are crucial in treating bacterial infections and have a broad range of applications in medical science.

Development of Anticancer Agents

N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide: serves as a precursor in the semi-synthesis of novel anticancer agents such as Taxol and Taxotere . These agents play a significant role in chemotherapy treatments for cancer patients.

Protective Group Chemistry

In the field of protective group chemistry, the compound is used for the protection of the amide-NH group. This is an area that has received little attention, but is essential for the stability and reactivity of pharmaceuticals .

Synthesis of Triazol-3-one Derivatives

The compound is involved in the unexpected formation of triazol-3-one derivatives during the reduction reaction of heterocyclic thioketones . These derivatives have potential applications in drug development due to their bioactive properties.

Creation of Bioactive Compounds

N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide: is used in the synthesis of bioactive compounds, particularly those with antimicrobial , anti-inflammatory , and antioxidant properties . This has implications for the development of new medications and treatments.

Research in Heterocyclic Chemistry

The compound is utilized in the cyclization reactions to create heterocyclic compounds . These reactions are fundamental in the field of heterocyclic chemistry, which is pivotal for the discovery of new drugs and materials.

作用機序

Target of Action

A structurally similar compound, phenacetin, is known to have analgesic and antipyretic effects .

Mode of Action

Based on the structural similarity to phenacetin, it may have similar analgesic and antipyretic effects .

Biochemical Pathways

Phenacetin, a structurally similar compound, is known to act on the sensory tracts of the spinal cord .

Result of Action

Phenacetin, a structurally similar compound, is known to have a depressant action on the heart, where it acts as a negative inotrope .

特性

IUPAC Name |

N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-3-20-13-9-7-12(8-10-13)16-21(17,18)15-6-4-5-14(11-15)19-2/h4-11,16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRADIMPQOQZWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-3-{2-[(2-{[4-(methylthio)benzyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2895124.png)

![8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2895125.png)

![1h-Pyrazolo[3,4-b]pyridine-3-carboxylic acid,1,1-dimethylethyl ester](/img/structure/B2895126.png)

![3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2895127.png)

![[(2-Chlorophenyl)methyl][(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B2895130.png)

![4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2895131.png)

![7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2895134.png)

methanone](/img/structure/B2895135.png)

![4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid](/img/structure/B2895138.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B2895139.png)

![3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one](/img/structure/B2895142.png)